![molecular formula C8H7BrF3NO3S B2644452 2-Bromo-5-(methylsulfonyl)-4-(trifluoromethoxy)aniline CAS No. 1820666-84-9](/img/structure/B2644452.png)
2-Bromo-5-(methylsulfonyl)-4-(trifluoromethoxy)aniline
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Overview
Description
The compound “2-Bromo-5-(methylsulfonyl)-4-(trifluoromethoxy)aniline” likely belongs to the class of organic compounds known as anilines . Anilines are organic compounds that contain an amino group (-NH2) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(methylsulfonyl)-4-(trifluoromethoxy)aniline” would likely include a phenyl ring with an amino group, a bromo group, a methylsulfonyl group, and a trifluoromethoxy group attached at different positions .Chemical Reactions Analysis
The chemical reactions of “2-Bromo-5-(methylsulfonyl)-4-(trifluoromethoxy)aniline” would depend on the specific conditions and reagents used. Generally, anilines can undergo reactions like acylation, alkylation, and diazotization .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-5-(methylsulfonyl)-4-(trifluoromethoxy)aniline” would depend on its specific molecular structure. Generally, anilines are colorless to pale yellow liquids or solids at room temperature, and they have a characteristic odor .Scientific Research Applications
Charge Density Analysis
Research by Ahmed et al. (2013) investigated a molecule with similarities to 2-Bromo-5-(methylsulfonyl)-4-(trifluoromethoxy)aniline, focusing on charge density and chemical reactivity. The molecule was found effective in forming heterocycles, relevant in pharmaceutical applications. The study's insights into charge density and electrostatic potential contribute to understanding the reactivity of similar compounds (Ahmed et al., 2013).
Liquid Crystalline Salts Study
Bradley et al. (2002) synthesized long-chain salts containing bromide and trifluoromethanesulfonate, exploring their thermotropic phase behavior. This research is pertinent in materials science, particularly in understanding the structural and phase properties of compounds containing trifluoromethoxy groups (Bradley et al., 2002).
Structural Study of N-(2-cyanophenyl)disulfonamides
Mphahlele and Maluleka (2021) conducted a structural study on compounds derived from halogenoanthranilamide, which shares structural similarities with 2-Bromo-5-(methylsulfonyl)-4-(trifluoromethoxy)aniline. Their research, using X-ray diffraction and DFT calculations, provides valuable insights into the molecular geometry and reactivity of similar compounds (Mphahlele & Maluleka, 2021).
Synthesis of 2,6-Dibromo-4-trifluoromethoxy Aniline
Zhi-yuan (2011) described an improved synthesis process for 2,6-Dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate. This research highlights the practical applications in synthesizing compounds with similar structures and functions (Zhi-yuan, 2011).
FTIR and FTRaman Spectroscopic Investigation
Ramalingam et al. (2010) investigated the molecular geometry and vibrational frequencies of 2-bromo-4-methyl aniline, which shares structural elements with the compound . This spectroscopic analysis is crucial for understanding the molecular properties and potential applications of such compounds (Ramalingam et al., 2010).
Ab Initio Study of α-Sulfonyl Carbanions
Raabe et al. (1996) conducted an ab initio study on the effect of fluorination on the structure and stability of α-sulfonyl carbanions. Their findings provide a theoretical basis for understanding the behavior of fluorinated compounds, like 2-Bromo-5-(methylsulfonyl)-4-(trifluoromethoxy)aniline (Raabe et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-methylsulfonyl-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO3S/c1-17(14,15)7-3-5(13)4(9)2-6(7)16-8(10,11)12/h2-3H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCMYDCLZTXIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)N)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(methylsulfonyl)-4-(trifluoromethoxy)aniline |
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